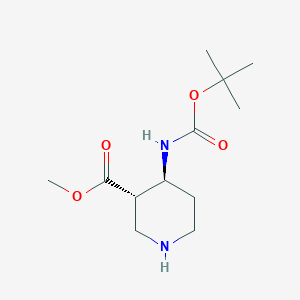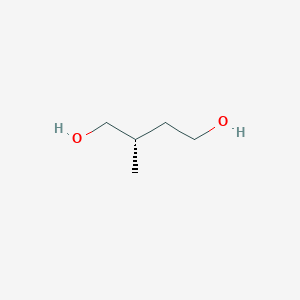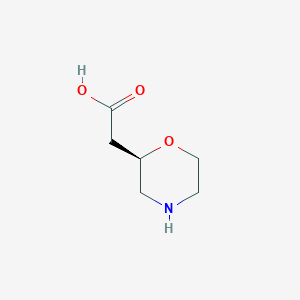
(R)-2-Morpholineacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of (R)-2-Morpholineacetic acid derivatives involves several chemical methods, emphasizing enantioselective synthesis. For instance, Fish et al. (2009) reported the enantioselective synthesis of (R)- and (S)-N-Boc-morpholine-2-carboxylic acids using an enzyme-catalyzed kinetic resolution, which was further applied to synthesize reboxetine analogs (Fish et al., 2009). Additionally, Singh et al. (2010) discussed the synthesis of Rhodium(III) complexes of N-{2-(arylseleno/telluro)ethyl} morpholine, showcasing novel synthetic chemistry approaches (Singh et al., 2010).
Molecular Structure Analysis
The molecular structure of (R)-2-Morpholineacetic acid and its derivatives has been the subject of various studies. Frydenvang et al. (1997) analyzed the structure of one enantiomer of 5,5-dimethylmorpholinyl-2-acetic acid, highlighting the conformation of the morpholine ring and its crystal packing (Frydenvang et al., 1997).
Chemical Reactions and Properties
The chemical reactions and properties of (R)-2-Morpholineacetic acid derivatives vary widely, depending on the specific compound and its application. The study by Ong et al. (1998) on morpholin-2-yl-phosphinic acids as potent GABA(B) receptor antagonists in rat brain is an example of the diverse chemical reactivity and application of these compounds (Ong et al., 1998).
Physical Properties Analysis
The physical properties of (R)-2-Morpholineacetic acid derivatives, such as solubility, melting point, and stability, are crucial in their application in pharmaceuticals and chemical synthesis. However, specific studies focusing solely on the physical properties of these compounds were not identified in the current literature.
Chemical Properties Analysis
The chemical properties of (R)-2-Morpholineacetic acid derivatives, including their reactivity, stereochemistry, and interaction with other chemical entities, have been explored in various studies. Penso et al. (2012) developed diastereoselective protocols for synthesizing morpholine-2-carboxylic acid derivatives, highlighting the importance of stereochemistry in chemical synthesis (Penso et al., 2012).
Aplicaciones Científicas De Investigación
Drug Discovery and Molecular Docking Studies
(R)-2-Morpholineacetic acid and its derivatives have been explored for their potential in drug discovery, particularly in the search for new antihypertensive agents. A study by Drapak et al. (2019) involved docking studies to identify promising antihypertensive agents among newly synthesized compounds containing the morpholine moiety. These compounds showed high affinity due to the formation of bonds between the oxygen atom of the morpholine cycle and the active site of the angiotensin-converting enzyme, highlighting the importance of the morpholine structure in drug-receptor interactions Drapak et al., 2019.
Intracellular pH Monitoring
Morpholine derivatives have been utilized in the development of fluorescent probes for biological applications. Dong et al. (2016) reported the synthesis of a lysosome-targeted fluorescent probe incorporating morpholine, which was effective in monitoring pH changes within living cells. This probe demonstrated the utility of morpholine structures in designing sensitive and selective tools for biological imaging and intracellular pH measurement Dong et al., 2016.
Antisense and Gene Expression Regulation
Morpholine rings are central to the structure of phosphorodiamidate morpholino oligomers (PMOs), which are used in antisense technologies to regulate gene expression. PMOs, due to their neutral charge and high binding affinity to RNA, can effectively block or modify the translation of specific mRNA sequences. This technology has been applied in various therapeutic areas, including genetic disorders and viral infections Lebleu et al., 2007.
GABA Receptor Research
Compounds related to (R)-2-Morpholineacetic acid, such as 5,5-dimethylmorpholin-2-yl-phosphinic acids, have been identified as potent GABAB receptor antagonists. Research in this area contributes to understanding the function of GABAB receptors in the brain and their role in neurological and psychiatric disorders. This knowledge is crucial for the development of new therapeutic agents targeting these receptors Ong et al., 1998.
Synthesis of Bioactive Molecules
Morpholine derivatives, including (R)-2-Morpholineacetic acid, are key intermediates in the synthesis of various bioactive molecules. For example, enantioselective synthesis methods have been developed to produce morpholine-2-carboxylic acids, which are valuable in creating pharmaceuticals such as reboxetine analogs. These methodologies highlight the versatility of morpholine derivatives in medicinal chemistry and drug design Fish et al., 2009.
Propiedades
IUPAC Name |
2-[(2R)-morpholin-2-yl]acetic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO3/c8-6(9)3-5-4-7-1-2-10-5/h5,7H,1-4H2,(H,8,9)/t5-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWCXRVFSIAWFMA-RXMQYKEDSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(CN1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CO[C@@H](CN1)CC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00363788 |
Source


|
| Record name | (R)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
145.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Morpholineacetic acid | |
CAS RN |
1257854-97-9 |
Source


|
| Record name | (R)-2-Morpholineacetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00363788 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

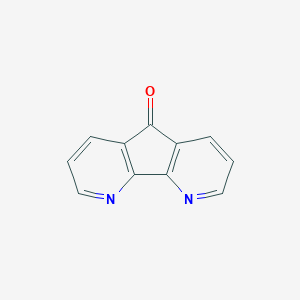
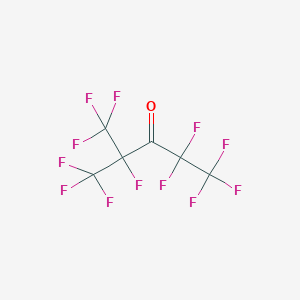
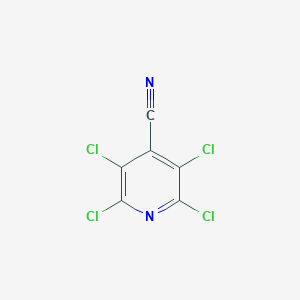
![5-(Trifluoromethyl)benzo[d]oxazole](/img/structure/B35929.png)
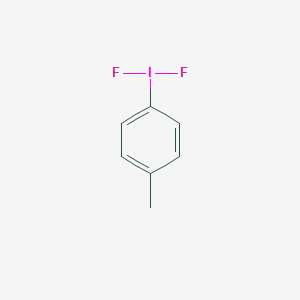
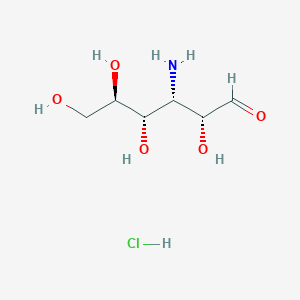
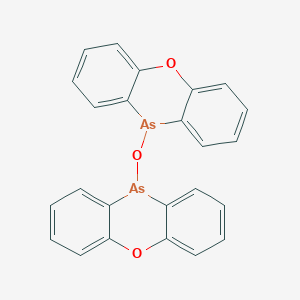
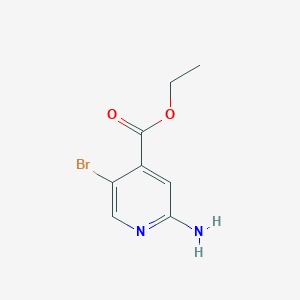
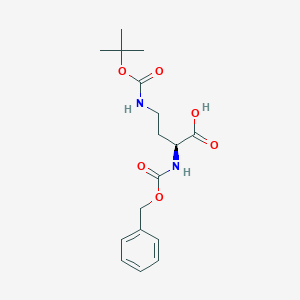
![Benzamide, 3,3'-[(2-chloro-5-methyl-1,4-phenylene)bis[imino(1-acetyl-2-oxo-2,1-ethanediyl)-2,1-diazenediyl]]bis[4-chloro-N-[2-(4-chlorophenoxy)-5-(trifluoromethyl)phenyl]-](/img/structure/B35975.png)
![4-[(4-Chloro-2-nitrophenyl)azo]-3-hydroxy-N-(2-methylphenyl)naphthalene-2-carboxamide](/img/structure/B35989.png)
![[5-[2-[4-[[(2S)-1,5-diethoxy-1,5-dioxopentan-2-yl]carbamoyl]phenyl]ethyl]-4-oxo-1,7-dihydropyrrolo[2,3-d]pyrimidin-2-yl]azanium;4-methylbenzenesulfonate](/img/structure/B35995.png)
